3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a fluorinated quinolone derivative. This compound is known for its broad-spectrum antibacterial activity and is commonly used in veterinary medicine. It is a synthetic antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core. The process may include:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorine Atom: : Fluorination can be performed using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Attachment of the Cyclopropyl Group: : Cyclopropanation can be achieved using Simmons-Smith reagents or other cyclopropanation methods.
Introduction of the Piperazine Ring: : The piperazine ring can be introduced through nucleophilic substitution reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for efficiency and yield, often using continuous flow chemistry to ensure consistent quality and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.
Substitution: : Nucleophilic substitution reactions are used to introduce different substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the quinoline core, with modifications at different positions on the ring system.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its antibacterial properties and mechanisms of action.
Medicine: : Employed as an antibacterial agent in veterinary medicine.
Industry: : Utilized in the development of new antibiotics and other pharmaceuticals.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
This compound is part of the fluoroquinolone class of antibiotics, which includes other compounds like ciprofloxacin and enrofloxacin. While all fluoroquinolones share similar mechanisms of action, this compound is unique due to its specific structural features, such as the presence of the cyclopropyl group and the ethyl-piperazine moiety. These structural differences can influence its antibacterial spectrum, pharmacokinetics, and resistance profile.
Similar Compounds
Ciprofloxacin: : A widely used fluoroquinolone antibiotic in human medicine.
Enrofloxacin: : Another fluoroquinolone used primarily in veterinary medicine.
Norfloxacin: : A fluoroquinolone with a similar mechanism of action but different structural features.
Properties
CAS No. |
1241968-97-7 |
---|---|
Molecular Formula |
C27H30FN3O4 |
Molecular Weight |
479.5432032 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-Methoxyphenyl)Methyl ester |
Origin of Product |
United States |
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